Ethanone, 1-(1,6-dimethyl-4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)-

Description

Ethanone, 1-(1,6-dimethyl-4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)-: is a complex organic compound with the molecular formula C16H26O d-limonene , a naturally occurring chemical found in the peels of citrus fruits such as oranges, lemons, and limes[_{{{CITATION{{{2{Cas 57499-57-7,1-[1,6-dimethyl-4-(4-methylpent-3-enyl)-3 ... - LookChem](https://www.lookchem.com/casno57499-57-7.html). This compound is widely used in the flavor and fragrance industry due to its pleasant, fresh, and citrusy aroma[{{{CITATION{{{_2{Cas 57499-57-7,1-1,6-dimethyl-4-(4-methylpent-3-enyl)-3 ... - LookChem.

Properties

IUPAC Name |

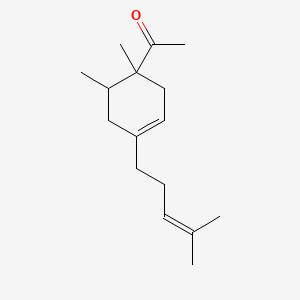

1-[1,6-dimethyl-4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-12(2)7-6-8-15-9-10-16(5,14(4)17)13(3)11-15/h7,9,13H,6,8,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKSNZVRCDPKTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CCC1(C)C(=O)C)CCC=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041924 | |

| Record name | 1-(1,6-Dimethyl-4-(4-methylpent-3-enyl)-3-cyclohexen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57499-57-7 | |

| Record name | 1-[1,6-Dimethyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57499-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,6-Dimethyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057499577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-[1,6-dimethyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(1,6-Dimethyl-4-(4-methylpent-3-enyl)-3-cyclohexen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[1,6-dimethyl-4-(4-methylpent-3-enyl)-3-cyclohexen-1-yl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(1,6-DIMETHYL-4-(4-METHYL-3-PENTEN-1-YL)-3-CYCLOHEXEN-1-YL)ETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4PJ4QZ0KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1,6-dimethyl-4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)-: undergoes various chemical reactions, including:

Oxidation: : The compound can be oxidized to form d-limonene oxide , which is used in the production of fragrances and cleaning products[_{{{CITATION{{{_2{Cas 57499-57-7,1-1,6-dimethyl-4-(4-methylpent-3-enyl)-3 ... - LookChem.

Reduction: : Reduction reactions can convert the compound into its corresponding alcohol, d-limonene alcohol , which is used in flavoring agents[_{{{CITATION{{{_2{Cas 57499-57-7,1-1,6-dimethyl-4-(4-methylpent-3-enyl)-3 ... - LookChem.

Common Reagents and Conditions

Major Products Formed

Oxidation: : d-limonene oxide

Reduction: : d-limonene alcohol

Substitution: : Various derivatives depending on the introduced functional group

Scientific Research Applications

Flavor and Fragrance Industry

Ethanone is widely utilized in the flavor and fragrance sector due to its pleasant aroma reminiscent of citrus fruits. It serves as a key ingredient in:

- Perfumes and Fragrances : Its aromatic properties make it suitable for use in personal care products and air fresheners .

- Flavoring Agents : The compound is often incorporated into food products to enhance flavor profiles, particularly in confectionery and beverages.

Cleaning Products

The compound is also found in various cleaning agents, where its fragrance contributes to the overall sensory experience of the product. Its effectiveness as a solvent can enhance the cleaning properties of formulations used in household and industrial cleaning products .

Antioxidant and Antimicrobial Studies

Recent studies have investigated the antioxidant and antimicrobial properties of ethanone derivatives. For example, research focusing on essential oils containing this compound has shown promising results in inhibiting microbial growth and providing antioxidant benefits, which could lead to applications in food preservation and health supplements .

Chemical Reactions

Ethanone can undergo several chemical transformations:

- Oxidation : This process can yield d-limonene oxide, a valuable compound in fragrance production .

- Reduction : Reduction reactions can produce d-limonene alcohol, which is used as a flavoring agent .

Case Study 1: Essential Oils Extraction

A study highlighted the extraction of essential oils containing ethanone from citrus peels, demonstrating its potential for use as a natural preservative due to its antimicrobial properties. The extracted oils showed significant activity against common foodborne pathogens, suggesting a dual role as both a flavor enhancer and a preservative agent .

Case Study 2: Fragrance Development

In fragrance development research, ethanone was evaluated for its olfactory characteristics alongside other compounds. The study concluded that its inclusion improved the overall scent profile of various formulations, making it a preferred choice among perfumers for creating fresh and vibrant fragrances .

Biological Activity

Ethanone, 1-(1,6-dimethyl-4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)-, also known by its CAS number 57499-57-7, is a complex organic compound with the molecular formula C16H26O. This compound is increasingly recognized for its various biological activities and applications in the fragrance and flavor industries. The following sections delve into its chemical properties, biological effects, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C16H26O |

| Molecular Weight | 234.38 g/mol |

| CAS Number | 57499-57-7 |

| EINECS Number | 260-772-1 |

| Density | 0.886 g/cm³ |

| Boiling Point | 309.3 °C |

| Flash Point | 125.5 °C |

Biological Activity

Ethanone, 1-(1,6-dimethyl-4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)- exhibits a range of biological activities that have been explored in various studies:

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against a variety of bacterial strains, suggesting potential applications in food preservation and as a natural antimicrobial agent in personal care products .

Antioxidant Activity

The antioxidant activity of Ethanone has been assessed through various assays. It has demonstrated significant free radical scavenging ability, which is crucial for preventing oxidative stress-related diseases . This property makes it a candidate for use in dietary supplements and functional foods.

Anti-inflammatory Effects

Studies have suggested that Ethanone may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could be beneficial in managing conditions associated with chronic inflammation . Further research is needed to elucidate the specific pathways involved.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of Ethanone against Escherichia coli and Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 0.5 mg/mL for both bacteria. The compound was shown to disrupt bacterial cell membranes, leading to cell lysis .

Case Study 2: Antioxidant Potential

In a randomized controlled trial assessing the antioxidant potential of Ethanone in human subjects, participants who consumed a supplement containing this compound showed a significant increase in plasma antioxidant capacity compared to the placebo group . This suggests its potential role in enhancing overall health.

Research Findings

Recent studies have focused on the synthesis and characterization of Ethanone derivatives to enhance its biological activity. For example, modifications to the cyclohexene ring have been explored to improve its efficacy as an antimicrobial agent . Additionally, research into its metabolic pathways indicates that Ethanone may be metabolized into more active forms that exhibit enhanced biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.